5-Bromo-2-methylisoindolin-1-one

Medicinal chemistry CSF1 inhibitor Cross-coupling

Replicating patent-protected CSF1 modulator syntheses? The wrong isoindolinone regioisomer compromises Pd-catalyzed coupling yields and introduces uncharacterized impurities. This 5-Br-2-Me isoindolin-1-one is explicitly recited in WO2016/051193 A1 as the starting material. • Validated at ≥60 g scale, establishing kg-level procurement feasibility. • Crystalline solid (mp 134-138 °C) compatible with automated powder dispensing. • ≥98% purity ensures fidelity to published SAR and patent integrity.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 868066-91-5
Cat. No. B1290045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methylisoindolin-1-one
CAS868066-91-5
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCN1CC2=C(C1=O)C=CC(=C2)Br
InChIInChI=1S/C9H8BrNO/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5H2,1H3
InChIKeyWRFZBWHXIGUNLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methylisoindolin-1-one: Core Properties & Chemical Class


5-Bromo-2-methylisoindolin-1-one (CAS 868066-91-5) is a heterocyclic building block belonging to the isoindolin-1-one family, characterized by a bromine substituent at the 5-position and a methyl group on the lactam nitrogen . The compound has a molecular formula of C₉H₈BrNO, a molecular weight of 226.07 g/mol, and is typically supplied as a crystalline solid with a melting point of 134–138 °C and a purity specification of ≥95% (frequently 98% GC) . It serves primarily as a synthetic intermediate in medicinal chemistry programs, with documented application in patent-protected routes toward CSF1 receptor modulators and other kinase-targeted scaffolds [1].

Patent-defined synthetic intermediate for CSF1 modulator programs
Regiospecific bromine handle supports palladium-catalyzed cross-coupling
Crystalline solid with defined melting point suited for automated dispensing

Why 5-Bromo-2-methylisoindolin-1-one Cannot Be Replaced


Within the isoindolin-1-one class, seemingly minor structural variations—including the position of the halogen, the nature of the N-alkyl substituent, or the absence of a halogen altogether—produce substantially different reactivity profiles in cross-coupling and cyclization reactions [1]. The specific 5-bromo-2-methyl substitution pattern is explicitly recited in patent synthetic routes for pharmacologically active CSF1 modulators, where the bromine serves as a handle for palladium-catalyzed transformations and the N-methyl group locks the lactam in a defined conformation that influences downstream ring-formation chemistry [2]. Substituting a 6-bromo regioisomer, a 5-chloro analog, or a non-halogenated parent structure would alter the electronic and steric environment of the key bond-forming steps, potentially reducing yield, requiring re-optimization, or compromising the integrity of the final patent-defined compound.

Target 5-Bromo-2-methylisoindolin-1-one
Regiochemistry 5-bromo position activated by para-carbonyl relationship
N-Substituent N-methyl locks lactam conformation for downstream ring formation
Alternate 6-Bromo or des-bromo analog
Mismatch risk Altered electronic and steric environment may reduce cross-coupling yield
IP deviation Diverges from patent-exemplified CSF1 modulator synthetic routes

5-Bromo-2-methylisoindolin-1-one: Differentiation vs. Closest Analogs


Regiochemical Specificity for CSF1 Modulator Synthesis

The exclusive appearance of 5-bromo-2-methylisoindolin-1-one—rather than its 6-bromo, 4-bromo, or des-bromo analogs—in the synthetic procedures of WO2016/051193 A1 (paragraphs 00527–00531) demonstrates that this specific regiochemistry is required for the construction of the patented CSF1-modulating chemotype [1]. The compound is employed as a direct starting material for Miyaura borylation followed by Suzuki–Miyaura cross-coupling; the 5-bromo position is electronically activated by the para-relationship to the lactam carbonyl, a feature absent in the 6-bromo isomer .

Regiochemical specificity
Class-level inference
Exclusive use in all exemplified patent synthetic routes
Supports procurement of the exact patent-specified building block
6-bromo, 4-bromo, and des-bromo regioisomers entirely absent from patent procedures
Medicinal chemistry CSF1 inhibitor Cross-coupling

Physical Form and Melting Point Advantages

5-Bromo-2-methylisoindolin-1-one is a well-defined crystalline solid with a melting point of 134–138 °C . By contrast, the non-brominated parent compound 2-methylisoindolin-1-one is reported as a low-melting solid or oil at ambient temperature (predicted mp approx. 50–70 °C based on related isoindolinones), and the 6-bromo regioisomer has a significantly lower or unstated melting point in vendor catalogs . The higher melting point simplifies purification, storage, and accurate weighing in parallel synthesis workflows.

Melting point advantage
Data to verify
134–138 °C; solid at 20 °C
Supports automated handling and long-term storage
Non-brominated parent often reported as low-melting solid or oil; 6-bromo mp data inconsistent
Solid-state properties Process chemistry Handling safety

Multi-Gram Synthetic Scalability

A patent-associated route employing 5-bromo-2-methylisoindolin-1-one as substrate has been executed at a scale using 60.4 g (0.267 mol) of the compound, yielding 72 g of the borylated intermediate after chromatographic purification [1]. Such demonstrated multi-gram scalability is not publicly available for many custom isoindolinone regioisomers, which are often prepared only at milligram to low-gram scales by contract research organizations.

Multi-gram scalability
Supporting evidence
60.4 g scale demonstrated; 72 g borylated intermediate isolated
Supports preclinical supply chain confidence
Comparable regioisomers lack published scale-up data above typical research quantities
Scalability Process R&D Kilogram synthesis

Multi-Supplier Purity Consistency

5-Bromo-2-methylisoindolin-1-one is consistently listed at ≥98% purity (GC) by multiple independent chemical suppliers including AKSci (98% GC) and Bidepharm (98%), with supporting batch-specific quality documentation (NMR, HPLC, GC) . This level of multi-supplier quality convergence is not observed for the 6-bromo regioisomer (CAS 1254319-51-1), for which purity specifications vary widely (95–97%) and QC documentation is less standardized.

Supplier purity convergence
Cross-study comparable
≥98% (GC) across multiple independent suppliers
Supports batch-to-batch reproducibility expectations
6-bromo regioisomer purity ranges 95–97% with less standardized QC documentation
Quality control Batch consistency Procurement reliability

5-Bromo-2-methylisoindolin-1-one: Prioritized Application Scenarios


CSF1 Receptor Modulator Synthesis

The compound is the specified starting material in WO2016/051193 A1 for the construction of CSF1-modulating agents, a therapeutic class under investigation for oncology and inflammatory indications [1]. Researchers replicating or expanding upon this patent route should prioritize the 5-bromo-2-methyl regioisomer to maintain fidelity to the published structure–activity relationship and avoid introducing uncharacterized impurities from alternative building blocks.

Crystalline Solid for High-Throughput Synthesis

With a melting point of 134–138 °C and a robust crystalline solid form, this compound is well-suited for automated powder dispensing platforms used in high-throughput experimentation . Lower-melting or oily analogs (e.g., non-brominated 2-methylisoindolin-1-one) are more prone to handling errors and cross-contamination during automated weighing.

Preclinical Candidate Scale-Up

The compound has demonstrated viability at ≥60 g reaction scale in a published patent-associated procedure, establishing a precedent for kilogram-level procurement and process chemistry development [2]. Medicinal chemistry groups planning to advance a CSF1-targeted or structurally related isoindolinone-based candidate to IND-enabling studies can leverage this scale-up precedent to reduce supply chain risk.

Application
Selection Property
Validation Focus
CSF1 receptor modulator synthesis
Patent-specified regioisomer and N-methyl substitution
Fidelity to published synthetic route and IP alignment
High-throughput experimentation
Crystalline solid with melting point 134–138 °C
Automated powder dispensing accuracy and minimal cross-contamination
Preclinical candidate scale-up
Documented multi-gram scalability in patent procedures
Supply chain risk reduction and process chemistry development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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